trans-N-(4-Hydroxy-tetrahydro-furan-3-yl)-acetamide
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Overview
Description
trans-N-(4-Hydroxy-tetrahydro-furan-3-yl)-acetamide: is an organic compound characterized by the presence of a tetrahydrofuran ring substituted with a hydroxy group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-N-(4-Hydroxy-tetrahydro-furan-3-yl)-acetamide typically begins with commercially available starting materials such as tetrahydrofuran and acetic anhydride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and reaction times varying from a few hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in trans-N-(4-Hydroxy-tetrahydro-furan-3-yl)-acetamide can undergo oxidation to form a carbonyl group, resulting in the formation of a lactone or an amide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of lactones or amides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-N-(4-Hydroxy-tetrahydro-furan-3-yl)-acetamide can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with tetrahydrofuran derivatives, providing insights into enzyme mechanisms and potential drug targets.
Medicine:
Drug Development: Due to its structural features, this compound may serve as a lead compound for the development of new therapeutic agents, particularly those targeting metabolic pathways involving tetrahydrofuran derivatives.
Industry:
Polymer Synthesis: The compound can be used as a monomer or a building block in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of trans-N-(4-Hydroxy-tetrahydro-furan-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The tetrahydrofuran ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
trans-N-(4-Hydroxy-tetrahydro-furan-3-yl)-formamide: Similar structure but with a formamide group instead of an acetamide group.
trans-N-(4-Hydroxy-tetrahydro-furan-3-yl)-methylamide: Similar structure but with a methylamide group instead of an acetamide group.
trans-N-(4-Hydroxy-tetrahydro-furan-3-yl)-ethylamide: Similar structure but with an ethylamide group instead of an acetamide group.
Uniqueness:
Structural Features: The presence of the acetamide group in trans-N-(4-Hydroxy-tetrahydro-furan-3-yl)-acetamide provides unique chemical properties, such as increased stability and specific reactivity compared to its analogs.
Biological Activity: The compound’s specific interactions with biological targets may differ from those of its analogs, leading to distinct pharmacological profiles and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(8)7-5-2-10-3-6(5)9/h5-6,9H,2-3H2,1H3,(H,7,8)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQIUKFPXWKFP-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1COCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1COC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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